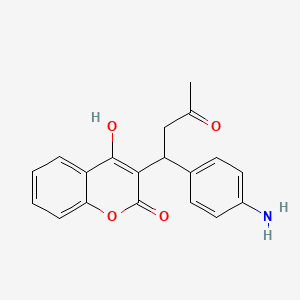

4'-Aminowarfarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Amino-warfarina es un derivado de la warfarina, un anticoagulante conocido utilizado en la prevención y tratamiento de trastornos tromboembólicos. Este compuesto se caracteriza por la presencia de un grupo amino en la posición 4’ de la molécula de warfarina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4’-Amino-warfarina normalmente implica la reducción de 4’-nitro-warfarina. Esta reducción se puede lograr utilizando zinc y ácido acético diluido, dando como resultado la formación de 4’-Amino-warfarina . El proceso se puede monitorizar y caracterizar utilizando técnicas como la cromatografía en capa fina (TLC), la espectroscopia de infrarrojos (IR) y la espectroscopia de resonancia magnética nuclear (RMN) .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 4’-Amino-warfarina no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, garantizar la pureza e implementar medidas de control de calidad para cumplir con los estándares industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: 4’-Amino-warfarina sufre varias reacciones químicas, que incluyen:

Reducción: La reducción de 4’-nitro-warfarina a 4’-Amino-warfarina utilizando zinc y ácido acético.

Sustitución: El grupo amino en la posición 4’ puede participar en reacciones de sustitución, formando varios derivados.

Reactivos y condiciones comunes:

Reducción: El zinc y el ácido acético diluido se utilizan comúnmente para la reducción de 4’-nitro-warfarina.

Sustitución: Se pueden utilizar varios reactivos dependiendo del producto de sustitución deseado.

Productos principales: El producto principal de interés es la 4’-Amino-warfarina en sí, que se puede modificar aún más para crear una gama de derivados para diferentes aplicaciones.

Aplicaciones Científicas De Investigación

4’-Amino-warfarina tiene varias aplicaciones en la investigación científica:

Química medicinal: Sirve como precursor para la síntesis de varios fármacos anticoagulantes y otros agentes terapéuticos.

Investigación bioquímica: El compuesto se utiliza en la producción de conjugados fármaco-proteína, que son esenciales para el desarrollo de anticuerpos monoclonales y policlonales.

Aplicaciones industriales: Sus derivados se exploran por su posible uso en varios procesos industriales, incluido el desarrollo de nuevos materiales e intermedios químicos.

Mecanismo De Acción

El mecanismo de acción de 4’-Amino-warfarina es similar al de la warfarina. Actúa como un antagonista de la vitamina K, inhibiendo la producción de factores de coagulación dependientes de la vitamina K. Esta inhibición se logra bloqueando la enzima reductasa de la epóxido de vitamina K, que es esencial para la regeneración de la vitamina K activa . El resultado es una disminución en la síntesis de los factores de coagulación II, VII, IX y X, lo que lleva a la anticoagulación .

Compuestos similares:

Warfarina: El compuesto principal, ampliamente utilizado como anticoagulante.

Fenprocumón: Otro antagonista de la vitamina K con un mecanismo de acción similar.

Acenocumarol: Un compuesto con propiedades anticoagulantes, utilizado en la prevención de trastornos tromboembólicos.

Unicidad: 4’-Amino-warfarina es única debido a la presencia del grupo amino en la posición 4’, que aumenta su reactividad química y su potencial de modificación. Esto lo convierte en un compuesto valioso para desarrollar nuevos derivados con propiedades terapéuticas mejoradas y aplicaciones en varios campos .

Comparación Con Compuestos Similares

Warfarin: The parent compound, widely used as an anticoagulant.

Phenprocoumon: Another vitamin K antagonist with a similar mechanism of action.

Acenocoumarol: A compound with anticoagulant properties, used in the prevention of thromboembolic disorders.

Uniqueness: 4’-Aminowarfarin is unique due to the presence of the amino group at the 4’ position, which enhances its chemical reactivity and potential for modification. This makes it a valuable compound for developing new derivatives with improved therapeutic properties and applications in various fields .

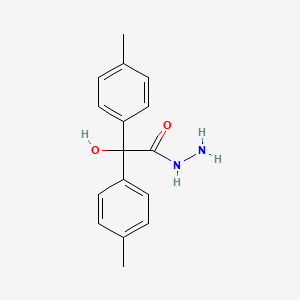

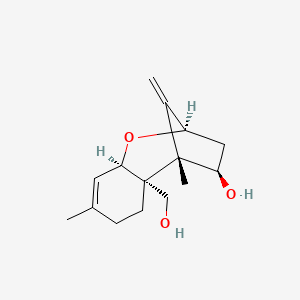

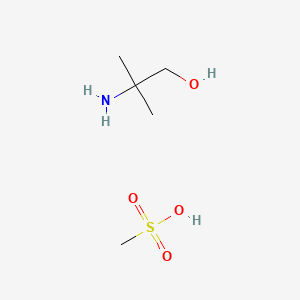

Propiedades

Número CAS |

47331-24-8 |

|---|---|

Fórmula molecular |

C19H17NO4 |

Peso molecular |

323.3 g/mol |

Nombre IUPAC |

3-[1-(4-aminophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C19H17NO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10,20H2,1H3 |

Clave InChI |

JPJSKGVANBMKSC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC(C1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3OC2=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)